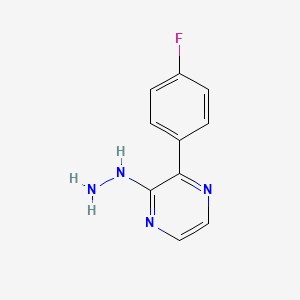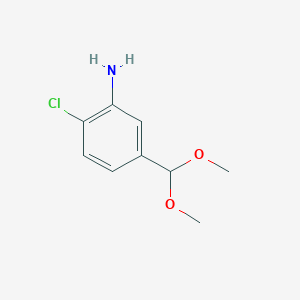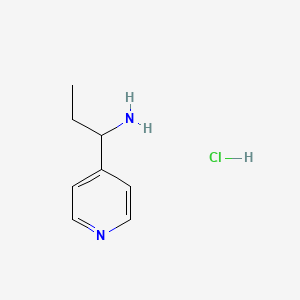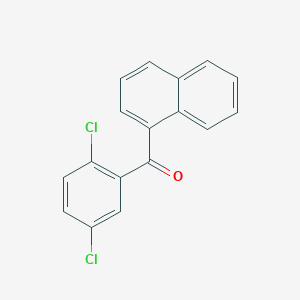
Methanone, (2,5-dichlorophenyl)-1-naphthalenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dichlorobenzoyl chloride with 1-naphthol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or chloroform.
Reaction Time: Several hours, typically 4-6 hours.
The reaction proceeds as follows:
2,5-dichlorobenzoyl chloride+1-naphtholAlCl3Methanone, (2,5-dichlorophenyl)-1-naphthalenyl-+HCl
Industrial Production Methods
On an industrial scale, the production of Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially under the influence of halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3, nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities due to its distinct chemical properties.
Medicine
Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- has potential applications in medicinal chemistry. It is explored for its pharmacological properties, including anti-inflammatory and anticancer activities. Researchers are investigating its ability to inhibit specific enzymes or pathways involved in disease progression.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In cellular pathways, it may interfere with signal transduction processes, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (2,5-dichlorophenyl)(phenyl)-: Similar structure but with a phenyl group instead of a naphthalenyl group.
Methanone, (2,4-dichlorophenyl)-1-naphthalenyl-: Similar structure with different chlorine substitution on the phenyl ring.
Methanone, (2,5-dichlorophenyl)-2-naphthalenyl-: Similar structure with different positioning of the naphthalenyl group.
Uniqueness
Methanone, (2,5-dichlorophenyl)-1-naphthalenyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both 2,5-dichlorophenyl and 1-naphthalenyl groups provides a distinct electronic environment, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H10Cl2O |
|---|---|
Molekulargewicht |
301.2 g/mol |
IUPAC-Name |
(2,5-dichlorophenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H10Cl2O/c18-12-8-9-16(19)15(10-12)17(20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |
InChI-Schlüssel |
NZFAWJMFKBNNHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



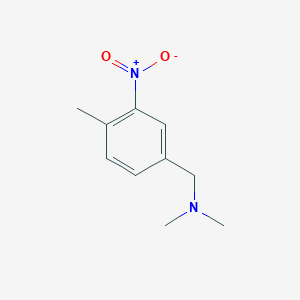

![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)
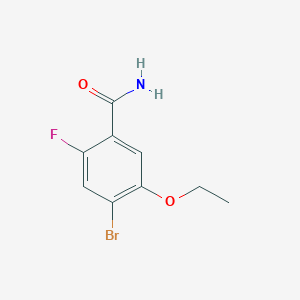
![1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)

![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)



